
PK14105
Descripción general
Descripción
PK14105 es un compuesto que se ha evaluado biológicamente como un posible radioligando para estudios de tomografía por emisión de positrones (PET) que se dirigen a los receptores de sitios de unión a benzodiazepinas periféricas (PBBS) . Se conoce por su capacidad para cruzar la barrera hematoencefálica y mostrar una retención de radiactividad significativa en el estriado lesionado . El compuesto tiene un peso molecular de 381.40 y una fórmula molecular de C21H20FN3O3 .
Análisis De Reacciones Químicas
PK14105 se somete a varias reacciones químicas, incluida la unión a sitios de unión a benzodiazepinas periféricas y la inhibición de ligandos de receptores, ligandos de canales de calcio y cotransportadores en las glándulas salivales . El compuesto es soluble en DMSO a concentraciones de hasta 30 mg/mL . Los principales productos formados a partir de estas reacciones no están explícitamente detallados en la literatura disponible.
Aplicaciones Científicas De Investigación
Neuroimaging
PK14105 has been utilized in PET imaging studies to visualize peripheral benzodiazepine receptor expression in the brain. This application is particularly relevant for assessing neuroinflammation and neuronal damage.
- Case Study: Kainic Acid-Induced Lesions
In a study involving unilateral kainic acid lesions in rats, this compound was shown to bind specifically to the damaged areas of the brain. The binding was significantly blocked by pre-dosing with PK11195, confirming the specificity of this compound for peripheral benzodiazepine binding sites. This indicates its potential as a biomarker for neuronal damage and inflammation .
Pharmacological Studies
This compound's ability to affect cell proliferation and immune response has been explored in various experimental setups.
- In Vitro Studies
Research has demonstrated that this compound can stimulate the proliferation of neoplastic cells while inhibiting normal immune cell reproduction. This dual action suggests its potential role in cancer therapy or as an immunomodulatory agent .
Radiotherapy Applications
This compound can be integrated into radiotherapy protocols to enhance imaging and treatment efficacy.
- Case Study: Combined PET Imaging and Radiotherapy
When administered during brain radiotherapy, this compound allows for real-time visualization of drug distribution in the brain using PET imaging. This method can help assess the effectiveness of radiation therapy on tumors by tracking the binding of this compound to peripheral benzodiazepine receptors .
Data Tables
Mecanismo De Acción
El mecanismo de acción de PK14105 implica su unión a los receptores PBBS y el cruce de la barrera hematoencefálica . El compuesto muestra una retención de radiactividad significativa en el estriado lesionado, que no se observa en el estriado no lesionado o en el vermis cerebeloso . Esta retención selectiva hace que this compound sea una herramienta valiosa para estudiar las condiciones neurológicas y la unión a receptores en el cerebro .
Comparación Con Compuestos Similares
PK14105 es similar a otros compuestos que se dirigen a los receptores PBBS, como Ro5-4864 y PK11195 . Estos compuestos también se unen a los receptores de benzodiazepinas mitocondriales y se han utilizado en varios estudios para evaluar su afinidad de unión y especificidad . this compound es único en su capacidad para cruzar la barrera hematoencefálica y retener radiactividad en regiones cerebrales específicas, lo que lo convierte en una herramienta valiosa para estudios de imágenes PET .
Referencias
Métodos De Preparación
La síntesis de PK14105 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción no están fácilmente disponibles en el dominio público. se sabe que el compuesto está disponible en varias formas, incluyendo sólido y solución, y se puede preparar en diferentes concentraciones para fines de investigación .
Actividad Biológica
PK14105 is a compound that has garnered attention for its biological activity, particularly as a ligand for mitochondrial benzodiazepine receptors (MBRs), also known as translocator proteins (TSPO). This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.
This compound functions primarily as a selective ligand for MBRs, which are involved in various physiological processes, including cholesterol transport, apoptosis, and cell proliferation. The interaction of this compound with these receptors can influence neuroinflammation and metabolic processes.
Binding Affinity
The binding affinity of this compound has been studied in various species, revealing inter-species variability. The following table summarizes the binding affinities of this compound (and related ligands) to PBR in different species:
Ligand | PBR Affinity (K_i, nM) | Species |
---|---|---|
This compound | 0.180 ± 0.007 | Rat |
This compound | 0.318 ± 0.018 | Monkey |
This compound | 0.997 ± 0.070 | Human |
These values indicate that while this compound binds effectively to PBR in rats and monkeys, its affinity is significantly lower in humans, suggesting potential differences in pharmacodynamics across species .
Neuroinflammation and Metabolic Effects
Recent studies have highlighted the role of this compound in modulating glucose metabolism and reducing seizure activity in models of Dravet syndrome. In a zebrafish model, treatment with this compound resulted in:
- Increased gluconeogenesis : Up-regulation of the pck1 gene expression was observed.
- Normalization of metabolic deficits : This was linked to the attenuation of electrographic seizures.
- Restoration of translocator protein expression : Indicating a potential neuroprotective effect .
These findings suggest that this compound may play a therapeutic role in conditions characterized by metabolic dysregulation and neuroinflammation.
Study on Neuroinflammation Imaging
A significant application of this compound is its use in positron emission tomography (PET) imaging to assess neuroinflammation. In studies involving animal models, this compound demonstrated:
- High uptake in brain regions associated with inflammation : This was particularly noted in areas affected by neurodegenerative diseases.
- Slow washout kinetics : Suggesting prolonged receptor engagement, which is beneficial for imaging purposes .
Pharmacological Characterization
In pharmacological studies, photoaffinity labeling with [3H]this compound has identified specific proteins associated with MBRs. Notably, an 18-kDa protein was consistently labeled across different tissues, indicating its potential role in mediating the effects of this compound . This characterization aids in understanding the broader implications of MBR interactions.
Propiedades
IUPAC Name |
N-butan-2-yl-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-4-13(2)24(3)21(26)19-11-14-7-5-6-8-16(14)20(23-19)17-12-15(25(27)28)9-10-18(17)22/h5-13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXKDYZSBGOJQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=C(C=CC(=C3)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910274 | |
Record name | N-(Butan-2-yl)-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107257-28-3 | |
Record name | PK 14105 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107257283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Butan-2-yl)-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PK-14105 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOL0WGC9VU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.